1,2,3,4-Tetrahydroazepin-5-one (CAS 34697-44-4), frequently designated as 1,5,6,7-tetrahydro-4H-azepin-4-one, is a highly versatile 7-membered cyclic enaminone building block. It features a conjugated nitrogen-alkene-ketone system that imparts distinct dual reactivity, allowing it to act as both a nucleophile at the alpha-carbon and an electrophile at the beta-carbon or carbonyl center. In procurement and material selection, this compound is prioritized as a pre-formed scaffold for the rapid construction of complex azepino-fused heterocycles, bypassing the low-yield ring-expansion steps required when starting from simpler precursors [1]. Its stable enaminone motif and unprotected secondary amine make it an essential intermediate for combinatorial library generation in medicinal chemistry, particularly for CNS and kinase inhibitor programs seeking to leverage the unique spatial projections of the 7-membered ring.
Generic substitution of 1,2,3,4-tetrahydroazepin-5-one with saturated analogs (e.g., azepan-4-one) or 6-membered cyclic enaminones (e.g., 2,3-dihydropyridin-4(1H)-one) fundamentally disrupts established synthetic workflows. Saturated azepanones lack the critical alkene-ketone conjugation, requiring multi-step, low-yielding desaturation or alpha-functionalization sequences to achieve similar reactivity profiles [1]. Conversely, substituting with 6-membered cyclic enaminones fails to provide the necessary 7-membered ring architecture, which is essential for target binding in specific drug discovery programs. The 6-membered analogs are highly planar, whereas the 7-membered azepine ring maintains a puckered, non-planar conformation that is critical for improving 3D structural complexity and aqueous solubility [2].
The pre-formed cyclic enaminone structure of 1,2,3,4-tetrahydroazepin-5-one enables direct, single-step annulation reactions to form complex scaffolds, such as azepino[2,1-a]isoindoles, often achieving yields exceeding 70%. In contrast, utilizing a saturated azepan-4-one baseline requires a multi-step desaturation and functionalization sequence that typically results in <30% overall yield and poor regiocontrol [1]. This direct annulation capability significantly reduces solvent usage, purification bottlenecks, and overall cycle time in library synthesis.
| Evidence Dimension | Overall yield for azepino-fused scaffold synthesis |
| Target Compound Data | >70% via direct annulation |
| Comparator Or Baseline | <30% via multi-step sequence from saturated azepan-4-one |
| Quantified Difference | >40% absolute yield improvement and reduction of 2-3 synthetic steps |
| Conditions | Standard annulation conditions (e.g., condensation with bifunctional electrophiles) |
Procuring the pre-formed enaminone drastically reduces synthetic steps and improves overall process efficiency for generating complex medicinal chemistry libraries.
Unlike 6-membered cyclic enaminones (e.g., 2,3-dihydropyridin-4(1H)-one) which adopt a highly planar geometry, 1,2,3,4-tetrahydroazepin-5-one maintains a puckered, non-planar conformation. This structural feature significantly increases the fraction of sp3-hybridized carbons (Fsp3) and provides distinct 3D vector projections for attached substituents [1]. This non-planarity is a critical differentiator in modern drug design, where escaping flatland is required to improve target specificity and aqueous solubility.
| Evidence Dimension | Ring conformation and spatial projection |
| Target Compound Data | Non-planar, puckered 7-membered ring |
| Comparator Or Baseline | Planar 6-membered ring (2,3-dihydropyridin-4(1H)-one) |
| Quantified Difference | Enhanced 3D structural complexity and distinct substituent vector angles |
| Conditions | Solution-phase NMR and crystallographic conformational analysis |
Selecting the 7-membered scaffold is essential for medicinal chemistry programs aiming to improve physicochemical properties and reduce off-target promiscuity.
The cyclic constraint of 1,2,3,4-tetrahydroazepin-5-one locks the enaminone into a fixed s-trans/s-cis geometry, providing >95% regioselectivity for C-alpha functionalization during electrophilic trapping. Acyclic beta-amino enone comparators often suffer from E/Z isomerization and competitive N- or O-alkylation under identical conditions, which can reduce the yield of the desired target regioisomer by 40-50% [1]. This high degree of regiocontrol ensures reproducible batch-to-batch consistency during intermediate scale-up.
| Evidence Dimension | Regioselectivity in alpha-functionalization |
| Target Compound Data | >95% regiocontrol due to cyclic constraint |
| Comparator Or Baseline | ~50-60% target yield with acyclic beta-amino enones |
| Quantified Difference | Near-complete elimination of competitive regioisomers |
| Conditions | Electrophilic substitution assays (e.g., halogenation, alkylation) |
Guarantees reproducible yields and minimizes costly downstream purification steps in intermediate scale-up.
The presence of an unprotected secondary amine in 1,2,3,4-tetrahydroazepin-5-one enables direct N-acylation, sulfonyl substitution, or transition-metal-catalyzed cross-coupling. N-alkylated comparators, such as 1-methyl-1,5,6,7-tetrahydro-4H-azepin-4-one, restrict derivatization strictly to the carbon framework [1]. The ability to independently functionalize both the nitrogen atom and the enaminone carbon framework maximizes the structural diversity achievable from a single procured building block.
| Evidence Dimension | Available sites for orthogonal functionalization |
| Target Compound Data | Dual functionalization (N-derivatization + C-alpha/beta reactivity) |
| Comparator Or Baseline | Single-mode reactivity (C-framework only) in N-methylated analogs |
| Quantified Difference | Enables exponential increase in combinatorial library size |
| Conditions | Standard parallel synthesis workflows |
Maximizes the diversity of hit compounds that can be generated from a single starting material, streamlining procurement for screening campaigns.
1,2,3,4-Tetrahydroazepin-5-one is the optimal starting material for constructing azepino[2,1-a]isoindoles and related fused alkaloids. Its pre-formed cyclic enaminone core allows for direct, high-yield annulation, bypassing the inefficient ring-expansion sequences required when using 6-membered or saturated precursors [1].
In medicinal chemistry programs targeting novel kinase binding pockets, this compound provides a critical non-planar 7-membered scaffold. The resulting puckered conformation enhances Fsp3 character and aqueous solubility, offering a distinct advantage over planar 6-membered cyclic enaminone alternatives [2].
The compound's orthogonal reactivity—featuring both an unprotected secondary amine and an enaminone carbon framework—makes it an ideal hub for parallel synthesis. It enables independent N-derivatization and C-alpha functionalization, maximizing the structural diversity of the resulting library from a single procured building block [3].